Cas no 10438-96-7 (Methylsulfamoyl chloride)
Methylsulfamoyl chloride Chemical and Physical Properties
Names and Identifiers
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- Sulfamoyl chloride,N-methyl-
- Methylsulfamoyl Chloride
- N-methylsulfamoyl chloride
- N-methyl-Sulfamoyl chloride
- (MethylsulfaMoyl)chloranuide
- Methylaminosulfonyl chloride
- N-Methylaminosulfonyl chloride
- Methylsulfamoylchloride
- methylsulfamyl chloride
- methyl sulfamoyl chloride
- Sulfamoyl chloride, methyl-
- Methylsulfamoylchlorid
- methylsulfamyl choride
- Methylsulphamoyl chloride
- methylsulfamic acid chloride
- N-methyl sulfamoyl chloride
- UJJUEJRWNWVHCM-UHFFFAOYSA-N
- BCP04290
- Methylsulfamoyl c
- 10438-96-7
- MFCD00126938
- FT-0600279
- Methylsulfamoyl chloride, AldrichCPR
- SY004236
- N-methylsulfamoylchloride
- SCHEMBL573159
- AKOS000196689
- METHOTREXATEHYDRATE
- DTXSID20472720
- EN300-112730
- AMY20578
- CS-0150984
- A21090
- CS-11064
- DB-007699
- STL301755
- Methylsulfamoyl chloride
-
- MDL: MFCD00126938
- Inchi: 1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3
- InChI Key: UJJUEJRWNWVHCM-UHFFFAOYSA-N
- SMILES: ClS(NC)(=O)=O
Computed Properties
- Exact Mass: 128.96500
- Monoisotopic Mass: 128.9651272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6
- XLogP3: 0.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.501±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 188.9±23.0 ºC (760 Torr),
- Flash Point: 68.0±22.6 ºC,
- Refractive Index: 1.468
- Solubility: Soluble (110 g/l) (25 º C),
- PSA: 54.55000
- LogP: 1.16110
- Vapor Pressure: 3.1±0.2 mmHg at 25°C
Methylsulfamoyl chloride Security Information
- Signal Word:Danger
- Hazard Statement: H302 (100%) H312 (100%) H314 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 22
- Safety Instruction: H302 (100%) H312 (100%) H314 (100%)
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
Methylsulfamoyl chloride Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Methylsulfamoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M219740-50mg |
Methylsulfamoyl Chloride |
10438-96-7 | 50mg |
45.00 | 2021-08-03 | ||
| TRC | M219740-100mg |
Methylsulfamoyl Chloride |
10438-96-7 | 100mg |
$69.00 | 2023-05-18 | ||
| TRC | M219740-500mg |
Methylsulfamoyl Chloride |
10438-96-7 | 500mg |
155.00 | 2021-08-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851410-1g |
Methylsulfamoyl Chloride |
10438-96-7 | ≥95% | 1g |
956.70 | 2021-05-17 | |
| Enamine | EN300-112730-100mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 100mg |
$41.0 | 2022-10-09 | |
| Enamine | EN300-112730-250mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 250mg |
$58.0 | 2022-10-09 | |
| Enamine | EN300-112730-500mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 500mg |
$91.0 | 2022-10-09 | |
| Enamine | EN300-112730-1000mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 1g |
$118.0 | 2022-10-09 | |
| Enamine | EN300-112730-2500mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 2500mg |
$197.0 | 2022-10-09 | |
| Enamine | EN300-112730-5000mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 5g |
$330.0 | 2022-10-09 |
Methylsulfamoyl chloride Suppliers
Methylsulfamoyl chloride Related Literature
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1. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrileWilliam J. Spillane,Francis A. McHugh,Padraig O. Burke J. Chem. Soc. Perkin Trans. 2 1998 13
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Daniel S. J. Miller,Sabine A. Voell,Izidor Sosi?,Matic Proj,Olivia W. Rossanese,Gregor Schnakenburg,Michael Gütschow,Ian Collins,Christian Steinebach RSC Med. Chem. 2022 13 731
Additional information on Methylsulfamoyl chloride
Recent Advances in Methylsulfamoyl Chloride (CAS: 10438-96-7) Research and Applications in Chemical Biology and Pharmaceutical Sciences
Methylsulfamoyl chloride (CAS: 10438-96-7) is a versatile chemical reagent widely used in the synthesis of sulfonamide derivatives, which are pivotal in drug discovery and development. Recent studies have highlighted its role as a key intermediate in the preparation of bioactive molecules, including enzyme inhibitors, antimicrobial agents, and anticancer compounds. This research brief consolidates the latest findings on Methylsulfamoyl chloride, focusing on its synthetic applications, mechanistic insights, and emerging therapeutic potentials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methylsulfamoyl chloride in the synthesis of novel sulfonamide-based HDAC (histone deacetylase) inhibitors. The researchers employed a one-pot reaction strategy, where Methylsulfamoyl chloride served as a sulfamoylation agent to introduce the sulfonamide moiety into the inhibitor scaffold. The resulting compounds exhibited potent inhibitory activity against HDAC isoforms, with IC50 values in the nanomolar range, suggesting their potential as epigenetic therapeutics for cancer treatment.
In the field of antimicrobial drug development, a recent Bioorganic & Medicinal Chemistry Letters report (2024) detailed the use of Methylsulfamoyl chloride to synthesize sulfonamide-linked quinolone hybrids. These hybrids displayed broad-spectrum antibacterial activity against multidrug-resistant strains, including MRSA and ESBL-producing E. coli. Mechanistic studies revealed that the sulfonamide group, introduced via Methylsulfamoyl chloride, enhanced bacterial dihydropteroate synthase (DHPS) binding affinity, thereby improving the compounds' efficacy.
Advancements in synthetic methodology have also been reported. A 2024 Organic Process Research & Development paper described a continuous-flow protocol for the safe and scalable production of Methylsulfamoyl chloride derivatives. This approach addressed the compound's moisture sensitivity and hazardous nature by minimizing human exposure and improving reaction control, achieving >90% yield with high purity (>98%). The developed method is particularly relevant for industrial-scale pharmaceutical manufacturing.
Emerging applications in radiopharmaceuticals have been explored in a 2023 Nuclear Medicine and Biology study, where Methylsulfamoyl chloride was used to synthesize [18F]-labeled sulfonamides for PET imaging. The radiotracers demonstrated excellent tumor uptake and retention in preclinical models, highlighting their potential for cancer diagnostics. The sulfamoylation reaction, facilitated by Methylsulfamoyl chloride, proved crucial for maintaining the radiochemical purity and stability of the tracers.
Safety and handling considerations remain an active research area. A 2024 Chemical Health and Safety review emphasized proper storage conditions (anhydrous, under inert atmosphere) and handling protocols for Methylsulfamoyl chloride, given its reactivity with moisture and potential for toxic gas release. Recent improvements in commercial packaging, including septum-sealed bottles and molecular sieve additives, have enhanced its stability for laboratory use.
The expanding applications of Methylsulfamoyl chloride underscore its importance in modern drug discovery. Future research directions may focus on developing greener synthetic approaches, exploring new therapeutic targets for sulfonamide derivatives, and further optimizing the compound's handling for industrial applications. The continued evolution of Methylsulfamoyl chloride chemistry promises to yield novel bioactive molecules addressing unmet medical needs.
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